molecular formula C9H6F3NO2 B1581521 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)- CAS No. 582-73-0

1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)-

Cat. No. B1581521
Key on ui cas rn: 582-73-0
M. Wt: 217.14 g/mol
InChI Key: MXVYPMBHALRMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07329662B2

Procedure details

Reaction of 1-pyridin-3-yl-4,4,4-trifluoro-butane-1,3-dione (217 mg, 1.0 mmol), prepared from commercially available 3-acetylpyridine according to general procedure A, and 3-amino-4-cyano-pyrazole (108 mg, 1.0 mmol) according to general procedure B yielded the title compound as an off-white solid (45 mg, 16%). MS (ISP) 290.2 [(M+H)+]; mp 193° C.
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
108 mg
Type
reactant
Reaction Step Two
Yield
16%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7](=O)[CH2:8][C:9](=O)[C:10]([F:13])([F:12])[F:11])[CH:2]=1.C(C1C=NC=CC=1)(=O)C.[NH2:25][C:26]1[C:30]([C:31]#[N:32])=[CH:29][NH:28][N:27]=1>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:8]=[C:9]([C:10]([F:13])([F:12])[F:11])[N:27]3[N:28]=[CH:29][C:30]([C:31]#[N:32])=[C:26]3[N:25]=2)[CH:2]=1

Inputs

Step One
Name
Quantity
217 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C(CC(C(F)(F)F)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=NC=CC1
Name
Quantity
108 mg
Type
reactant
Smiles
NC1=NNC=C1C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=NC=2N(C(=C1)C(F)(F)F)N=CC2C#N
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.